molecular formula C17H24N4O4 B13789780 Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- CAS No. 81186-16-5

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)-

Cat. No.: B13789780
CAS No.: 81186-16-5
M. Wt: 348.4 g/mol
InChI Key: HYKLKVHEGMSVKE-UHFFFAOYSA-N
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Description

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- is a complex organic compound that features a butyric acid backbone with a benzoyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a variety of methods, including the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis of the imidazole ring, followed by the attachment of the benzoyl group and the butyric acid moiety. The specific conditions and reagents used would depend on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism by which butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: A bactericidal agent.

Uniqueness

What sets butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- apart is its combination of a butyric acid backbone with a benzoyl group and an imidazole ring, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

81186-16-5

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxyethyl)amino]methyl]amino]butanoic acid

InChI

InChI=1S/C17H24N4O4/c22-12-11-21(17-18-8-9-19-17)13-20(10-4-7-15(23)24)16(25)14-5-2-1-3-6-14/h1-3,5-6,22H,4,7-13H2,(H,18,19)(H,23,24)

InChI Key

HYKLKVHEGMSVKE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N(CCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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